5,6-dimethylpyrazine-2-carboxylic Acid

Description

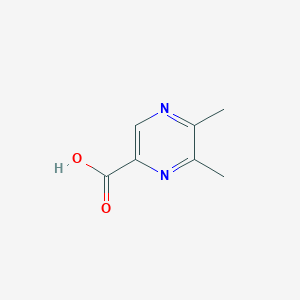

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-5(2)9-6(3-8-4)7(10)11/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFVMVJWZHNDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456078 | |

| Record name | 5,6-dimethylpyrazine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13515-06-5 | |

| Record name | 5,6-dimethylpyrazine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Pyrazine Scaffold

An In-Depth Technical Guide to the Chemical Properties of 5,6-Dimethylpyrazine-2-carboxylic Acid

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical properties, field-proven synthetic insights, and analytical methodologies to support its application in advanced scientific endeavors.

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a cornerstone in the architecture of numerous biologically active molecules.[1] this compound (CAS No. 13515-06-5) is a distinguished member of this family, featuring a pyrazine ring substituted with two methyl groups and a carboxylic acid moiety. This unique arrangement makes it a highly valuable intermediate, particularly in the pharmaceutical industry where it serves as a key precursor for synthesizing drugs such as the third-generation antidiabetic agent glipizide and the antihyperlipidemic agent acipimox.[2][3] Its structure is also leveraged in the agrochemical sector to enhance the metabolic stability of active ingredients.[4] This guide delves into the essential chemical attributes of this compound, offering a foundational understanding for its effective utilization in research and development.

Chapter 1: Molecular Structure and Physicochemical Properties

A compound's utility is fundamentally dictated by its structure and physical characteristics. The properties of this compound are summarized below.

Caption: Chemical Structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 13515-06-5 | [5][6] |

| Molecular Formula | C₇H₈N₂O₂ | [4][7] |

| Molecular Weight | 152.15 g/mol | [5][6] |

| Appearance | Light yellow to brown or gray powder/crystals | [5] |

| Melting Point | 163 - 172 °C | [2][8] |

| Solubility | Soluble in water and polar organic solvents (e.g., Ethanol, DMSO); low solubility in non-polar solvents (e.g., hexane). | [9] |

| pKa | Not experimentally determined. Estimated to be in the range of 2.5-3.5 based on pyrazine-2-carboxylic acid. | |

| Purity | ≥95% | [5] |

| Solubility data is extrapolated from the parent compound, pyrazine-2-carboxylic acid. |

Chapter 2: Synthesis and Manufacturing Insights

The synthesis of this compound is a critical process, with several established routes. The most prevalent industrial method involves the selective oxidation of a single methyl group on 2,5-dimethylpyrazine.

Causality in Synthesis: The Challenge of Selective Oxidation The primary challenge in synthesizing this compound from 2,5-dimethylpyrazine lies in achieving mono-oxidation. The two methyl groups on the precursor are in chemically equivalent environments.[10] Using a strong oxidizing agent like potassium permanganate (KMnO₄) without careful control can lead to the oxidation of both methyl groups, resulting in the formation of the undesired by-product, pyrazine-2,5-dicarboxylic acid.[8] Therefore, the reaction yield is highly dependent on the precise stoichiometric control of the oxidizing agent. Limiting the molar ratio of KMnO₄ to 2,5-dimethylpyrazine is a key strategy to favor the formation of the desired monocarboxylic acid.[10]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Multi-Step Synthesis from 2,5-Dimethylpyrazine

This protocol is adapted from a patented method and offers an alternative route with high selectivity.[8]

Step 1: Single Nitrogen Oxidation

-

To a 1000 mL reaction flask, add 108 g of 2,5-dimethylpyrazine, 450 mL of water, 2.0 g of sodium tungstate, and 2 mL of sulfuric acid.

-

Heat the mixture to 70°C.

-

Add 114 g of 30% hydrogen peroxide dropwise over 2 hours, maintaining the temperature at 70°C.

-

Continue to stir the reaction at 70°C for an additional 6 hours.

-

The resulting product is 2,5-dimethylpyrazine-1-oxide.

Step 2: Acetic Anhydride Rearrangement

-

In a 500 mL flask, add 24.8 g of the 2,5-dimethylpyrazine-1-oxide from Step 1.

-

Add 250 mL of acetic anhydride.

-

Heat the mixture to reflux for 10 hours.

-

After cooling, recover the excess acetic anhydride and generated acetic acid under reduced pressure to obtain 2-acetoxymethyl-5-methylpyrazine as a residual oil.

Step 3: Hydrolytic Oxidation

-

In a 500 mL flask, dissolve 16.6 g of 2-acetoxymethyl-5-methylpyrazine from Step 2 in 50 mL of water containing 0.5 g of sodium hydroxide.

-

Control the temperature at 20-25°C.

-

Slowly add a solution of 15.8 g of potassium permanganate in 300 mL of water dropwise.

-

Upon completion, proceed with standard work-up including filtration of manganese dioxide, acidification of the filtrate to precipitate the product, followed by crystallization to yield this compound.

Chapter 3: Spectroscopic and Analytical Characterization

Robust analytical characterization is essential for confirming the identity and purity of this compound. Below are the expected spectroscopic signatures.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency / m/z | Rationale |

| ¹H NMR | Aromatic H | δ 8.5 - 9.0 ppm (singlet) | The proton on the pyrazine ring is deshielded by the electronegative nitrogen atoms and the aromatic ring current.[11] |

| Methyl H (C5-CH₃) | δ 2.5 - 2.7 ppm (singlet) | Protons on a methyl group attached to an aromatic ring.[12] | |

| Methyl H (C6-CH₃) | δ 2.5 - 2.7 ppm (singlet) | Similar environment to the other methyl group, may be slightly shifted. | |

| Carboxylic Acid H | δ 10 - 13 ppm (broad singlet) | Highly deshielded acidic proton, signal often broad due to hydrogen bonding and exchange.[13] | |

| ¹³C NMR | Carbonyl C (C=O) | δ 160 - 180 ppm | Characteristic for a carboxylic acid carbonyl carbon.[13][14] |

| Aromatic C (C2, C3, C5, C6) | δ 140 - 160 ppm | Aromatic carbons in a nitrogen-containing heterocycle. | |

| Methyl C (-CH₃) | δ 20 - 25 ppm | Typical range for methyl carbons attached to an sp² carbon. | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 152 | Corresponds to the molecular weight of the compound.[7] |

| Key Fragments | m/z 135 ([M-OH]⁺) m/z 107 ([M-COOH]⁺) | Loss of a hydroxyl radical from the carboxylic acid group. Loss of the entire carboxyl group (decarboxylation).[15][16] | |

| IR Spectroscopy | O-H Stretch | 2500 - 3300 cm⁻¹ (broad) | Characteristic broad absorption of a hydrogen-bonded carboxylic acid.[13] |

| C=O Stretch | 1680 - 1725 cm⁻¹ (strong) | Carbonyl stretch of the carboxylic acid.[13] | |

| C=N, C=C Stretch | 1450 - 1600 cm⁻¹ | Aromatic ring stretching vibrations. | |

| C-H Stretch | 2900 - 3000 cm⁻¹ | Aliphatic C-H stretching from the methyl groups. |

Chapter 4: Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dominated by its carboxylic acid functionality, making it an excellent substrate for forming amides and esters, which are common linkages in pharmaceuticals.

Caption: General reaction scheme for amide synthesis.

Protocol: Amide Bond Formation using a Coupling Reagent

This method provides a direct route to amides, avoiding the need to first synthesize a more reactive acid chloride.[17]

-

In a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., DMF or DCM).

-

Add 1.1 equivalents of the desired primary or secondary amine.

-

Add 1.2 equivalents of a coupling reagent (e.g., EDCI or T3P) and, if needed, a catalyst/base such as DMAP or HOBt (0.1-1.0 equivalents).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, perform an aqueous work-up to remove the coupling by-products and unreacted starting materials.

-

Purify the resulting amide product using column chromatography or recrystallization.

Expertise Insight: The choice of coupling reagent is crucial. Reagents like T3P are often preferred as they generate water-soluble by-products, simplifying the purification process significantly.[18]

Chapter 5: Applications in Drug Discovery and Development

The pyrazine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] this compound serves as a direct embodiment of this principle.

Its most prominent role is as a non-negotiable intermediate in the synthesis of major pharmaceuticals.[2] For example, it is amidated with a specific sulfonamide-containing amine to produce Glipizide, a widely used sulfonylurea drug for treating type 2 diabetes. Similarly, it is a precursor to Acipimox, a nicotinic acid derivative used to lower triglyceride levels.

Caption: The central role of the title compound in synthesizing key drugs.

The broader family of pyrazine carboxylic acid derivatives has been explored for a wide range of therapeutic activities, including antimycobacterial, antifungal, anticancer, and anti-inflammatory properties, making this core a valuable starting point for new drug discovery campaigns.[18][19]

Chapter 6: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Warning | [5][20] |

| Pictogram | GHS07 (Exclamation Mark) | [20] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5][20] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][20][21] |

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[22]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20]

-

Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8°C.[4][5][23] The storage area should be cool, dry, and away from incompatible substances.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

- Hawkes, C., & Ruel, M. T. (2006). The links between agriculture and health: an intersectoral opportunity to improve the health and livelihoods of the poor. Bulletin of the World Health Organization, 84(12), 984–990.

- [Reference not used]

-

Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Retrieved from [Link]

- Zhang, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(15), 4936.

-

[Supporting Information Document]. (n.d.). Retrieved from [Link]

- Sari, Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.

- [Reference not used]

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

PubChemLite. (n.d.). This compound (C7H8N2O2). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- [Reference not used]

-

Patsnap Eureka. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Retrieved from [Link]

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016).

-

Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]

- [Reference not used]

- [Reference not used]

- [Reference not used]

- Google Patents. (n.d.). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- MDPI. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(9), 657-669.

- PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1421–1453.

- [Reference not used]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- [Reference not used]

- [Reference not used]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Methylpyrazine-5-carboxylic acid. Retrieved from [Link]

- [Reference not used]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 3. What is 2,5-dimethyl pyrazine?_Chemicalbook [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 13515-06-5 [sigmaaldrich.com]

- 6. 13515-06-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]

- 8. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 11. 2-Pyrazinecarboxylic acid(98-97-5) 1H NMR spectrum [chemicalbook.com]

- 12. 2,6-Dimethylpyrazine(108-50-9) 1H NMR spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 2-Methylpyrazine-5-carboxylic acid [webbook.nist.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. rjpbcs.com [rjpbcs.com]

- 19. mdpi.com [mdpi.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. WERCS Studio - Application Error [assets.thermofisher.com]

- 23. pharmaffiliates.com [pharmaffiliates.com]

5,6-dimethylpyrazine-2-carboxylic acid CAS number and structure

An In-depth Technical Guide to 5,6-Dimethylpyrazine-2-carboxylic Acid (CAS: 13515-06-5)

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a foundational structure in the development of biologically active molecules.[1] Its prevalence in both natural products and synthetic compounds highlights its versatility as a pharmacophore. In medicinal chemistry, the pyrazine nucleus is considered a "privileged structure," frequently integrated into drug candidates to fine-tune their pharmacokinetic and pharmacodynamic profiles. The nitrogen atoms can serve as hydrogen bond acceptors, critically influencing the molecule's binding affinity to biological targets.[1] The modification of this ring has produced a vast library of derivatives with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Within this important class of compounds lies this compound, a derivative featuring two methyl groups and a carboxylic acid functional group. This arrangement of substituents provides a unique chemical handle for further synthetic modifications, making it a valuable intermediate in the synthesis of complex target molecules, particularly in the pharmaceutical and agrochemical industries.[2] This guide offers a technical overview of its core properties, synthesis, applications, and handling protocols for professionals in research and development.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the first step in any research workflow. The unique Chemical Abstracts Service (CAS) number for this compound ensures unambiguous identification in databases and literature.

-

Synonyms : 5,6-dimethyl-2-pyrazinecarboxylic acid

Chemical Structure

Caption: 2D Structure of this compound.

Data Summary

The following table summarizes the key physicochemical properties and specifications for this compound, compiled from supplier data sheets and chemical databases.

| Property | Value | Source(s) |

| Molecular Weight | 152.15 g/mol | [1][3][5][6] |

| Physical Form | Light yellow to brown or gray powder or crystals | [3] |

| Purity | ≥95% | [3][6] |

| InChI Key | HNFVMVJWZHNDNF-UHFFFAOYSA-N | [3][7] |

| Storage Temperature | Refrigerator (2-8°C), dry, sealed | [2][3] |

| Monoisotopic Mass | 152.05858 Da | [7] |

Synthesis Pathway and Mechanistic Considerations

While specific, peer-reviewed synthesis routes for this compound are not abundantly detailed, a logical and effective pathway can be derived from established methods for analogous compounds, such as 5-methylpyrazine-2-carboxylic acid.[8][9] The most common industrial approach involves the selective oxidation of a methyl group on a dimethylpyrazine precursor.

The synthesis of 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine is well-documented and serves as an excellent model.[9][10] This process typically involves a multi-step sequence designed to selectively activate and then oxidize one of the two methyl groups.

Proposed Synthetic Workflow

The following workflow illustrates a plausible, high-yield synthesis strategy.

Caption: Proposed synthesis workflow for this compound.

Causality and Experimental Rationale

-

Step 1: Selective N-Oxidation : The synthesis begins with 2,3-dimethylpyrazine. A direct, selective oxidation of one methyl group in the presence of the other is challenging. Therefore, the first step involves activating one position. This is achieved via N-oxidation, typically using hydrogen peroxide with a catalyst like sodium tungstate.[8][9] This step is crucial because it reduces the electron density of the pyrazine ring and makes the adjacent methyl groups more susceptible to rearrangement.

-

Step 2: Rearrangement : The resulting N-oxide is treated with acetic anhydride and heated. This induces a rearrangement (analogous to the Boekelheide or Polonovski reaction) where the N-oxide oxygen is transferred to an adjacent methyl group, forming an acetoxymethyl intermediate (2-acetoxymethyl-3-methylpyrazine).[8] This elegantly differentiates the two chemically equivalent methyl groups from the starting material.

-

Step 3: Hydrolysis and Oxidation : The acetoxymethyl group is first hydrolyzed to a hydroxymethyl group using a base like sodium hydroxide. This alcohol is then oxidized to the final carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) is effective for this transformation.[8] The reaction must be carefully controlled (temperature, stoichiometry) to prevent over-oxidation or cleavage of the pyrazine ring. The final step involves acidification to protonate the carboxylate, followed by extraction and crystallization to yield the pure product.

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical building block. Its value lies in the pyrazine core and the carboxylic acid handle, which allows for facile amide bond formation—a cornerstone of medicinal chemistry.

-

Pharmaceutical Intermediates : It is a key intermediate in the synthesis of various pharmaceuticals. Pyrazine derivatives are known to be part of drugs for treating diabetes and high blood fat. For example, the related compound 5-methylpyrazine-2-carboxylic acid is an intermediate for the hypoglycemic drug Glipizide and the lipid-lowering agent Acipimox.[9][10][11] The structural features of this compound make it a candidate for developing novel analogues in these therapeutic areas.[2]

-

Agrochemicals : The pyrazine moiety is also found in agrochemicals, where it can enhance the metabolic stability and efficacy of active ingredients for crop protection.[2]

-

Ligand Synthesis : In materials science and catalysis, the molecule can serve as a building block for creating functional ligands for metal complexes. The nitrogen atoms of the pyrazine ring and the oxygen of the carboxyl group can coordinate with metal ions.[2][12]

Conceptual Drug Discovery Workflow

The diagram below illustrates how an intermediate like 5,6-DMPCA fits into a typical drug discovery pipeline.

Caption: Role of 5,6-DMPCA in a drug discovery workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

Signal Word : Warning[3]

-

Hazard Statements :

Recommended Precautions and PPE

A comprehensive safety protocol should be followed when handling this compound.

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[15][16]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[13][15]

-

Respiratory Protection : Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be necessary.[13][15]

-

-

Handling Practices : Avoid contact with skin, eyes, and clothing.[15] Do not eat, drink, or smoke in the handling area.[14] Wash hands thoroughly after handling.[14][15]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

For long-term stability, refrigeration at 2-8°C is recommended.[2][3]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]

References

-

13515-06-5 | Chemical Name : this compound. Pharmaffiliates. [Link]

-

This compound (C7H8N2O2). PubChemLite. [Link]

-

5,6-Dimethylpyrazine-2,3-dicarboxylic acid. National Institutes of Health (NIH). [Link]

- Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

This compound. MySkinRecipes. [Link]

-

Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patsnap Eureka. [Link]

- Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.

-

Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives. Synthetic Communications. [Link]

-

Pyrazine Derivatives for Advanced Chemical Applications. UCHEM. [Link]

- A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 13515-06-5 [sigmaaldrich.com]

- 4. 13515-06-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cas 13515-06-5|| where to buy this compound [french.chemenu.com]

- 7. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]

- 8. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]

- 10. What is 2,5-dimethyl pyrazine?_Chemicalbook [chemicalbook.com]

- 11. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 12. myuchem.com [myuchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Data for 5,6-dimethylpyrazine-2-carboxylic acid: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 5,6-dimethylpyrazine-2-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document is intended for scientists and professionals seeking a detailed understanding of the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. The strategic placement of methyl and carboxylic acid functional groups on the pyrazine ring imparts specific physicochemical properties that are crucial for its interaction with biological targets. Accurate and unambiguous structural elucidation is paramount for its application in drug discovery and development. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise structure of an organic compound can be determined.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their neighboring environments.

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp and well-resolved peaks.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans (typically 16-64 for ¹H NMR), pulse width, and relaxation delay.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each peak.

-

Caption: Workflow for ¹H NMR Spectroscopy.

The ¹H NMR spectrum of this compound was acquired in CDCl₃ at 600 MHz.[2]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 8.65 | s | 1H | H-3 (pyrazine ring) |

| 2 | 2.67 | s | 3H | -CH₃ at C-5 |

| 3 | 2.62 | s | 3H | -CH₃ at C-6 |

Interpretation:

-

The singlet at 8.65 ppm is characteristic of the isolated aromatic proton on the pyrazine ring (H-3). Its downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms and the electron-withdrawing carboxylic acid group.

-

The two singlets at 2.67 and 2.62 ppm correspond to the two methyl groups attached to the pyrazine ring. Their distinct chemical shifts, although close, suggest a subtle difference in their electronic environments. The absence of splitting (singlets) confirms that there are no adjacent protons.

-

The carboxylic acid proton is not explicitly observed in the provided spectrum, which is common as it can be a very broad signal or may have exchanged with residual water in the solvent.[3] In many cases, the carboxylic acid proton signal appears far downfield, typically between 10-13 ppm.[4]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

A standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum is as follows:

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR, although a slightly higher concentration (15-20 mg) is often beneficial due to the lower natural abundance of ¹³C.

-

-

Instrument Setup:

-

Tune the probe for the ¹³C frequency.

-

Use the same lock and shim settings from the ¹H NMR experiment.

-

-

Data Acquisition:

-

Set the acquisition parameters, including a larger number of scans (typically 1024 or more) compared to ¹H NMR, a wider spectral width (0-220 ppm), and a relaxation delay (e.g., 2 seconds).

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Caption: Workflow for ¹³C NMR Spectroscopy.

The ¹³C NMR spectrum of this compound was acquired in CDCl₃ at 150 MHz.[2]

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 165.5 | C=O (carboxylic acid) |

| 2 | 155.8 | C-6 |

| 3 | 152.0 | C-5 |

| 4 | 145.4 | C-2 |

| 5 | 142.1 | C-3 |

| 6 | 21.9 | -CH₃ at C-6 |

| 7 | 20.7 | -CH₃ at C-5 |

Interpretation:

-

The signal at 165.5 ppm is characteristic of a carboxylic acid carbonyl carbon.[5]

-

The signals at 155.8, 152.0, 145.4, and 142.1 ppm are assigned to the four sp² hybridized carbons of the pyrazine ring. The carbons directly attached to the nitrogen atoms (C-5 and C-6) are expected to be the most deshielded.

-

The two upfield signals at 21.9 and 20.7 ppm correspond to the two methyl group carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.[7]

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Caption: Workflow for ATR-FTIR Spectroscopy.

Expected IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3300-2500 | O-H stretch (carboxylic acid) | Very broad |

| ~3100-3000 | C-H stretch (aromatic) | Weak to medium |

| ~2950-2850 | C-H stretch (methyl) | Weak to medium |

| ~1720-1700 | C=O stretch (carboxylic acid) | Strong, sharp |

| ~1600-1450 | C=C and C=N stretch (aromatic ring) | Medium to strong |

| ~1320-1210 | C-O stretch (carboxylic acid) | Medium |

| ~1450 | C-H bend (methyl) | Medium |

Interpretation:

-

The most prominent and characteristic band will be the very broad O-H stretch of the carboxylic acid, spanning a wide range from 3300 to 2500 cm⁻¹.[6]

-

A strong, sharp absorption around 1700 cm⁻¹ will indicate the presence of the carbonyl (C=O) group of the carboxylic acid.

-

The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹.

-

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various C-C, C-N, and C-O stretching and bending vibrations, which are unique to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.

Experimental Protocol: ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.[9]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[1]

-

The presence of a small amount of formic acid or ammonium acetate can aid in protonation.

-

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in the positive or negative ion mode. For carboxylic acids, both modes can be informative.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Caption: Workflow for ESI-MS and MS/MS Analysis.

Mass Spectral Data and Interpretation

The molecular weight of this compound (C₇H₈N₂O₂) is 152.15 g/mol .

A product ion spectrum (+MS2) for the protonated molecule ([M+H]⁺, m/z 153.08) has been reported.[2]

Interpretation:

-

In ESI-MS, the molecule is expected to be readily observed as the protonated molecule [M+H]⁺ at m/z 153.0659 in positive ion mode, or the deprotonated molecule [M-H]⁻ at m/z 151.0513 in negative ion mode.

-

The fragmentation of the protonated molecule in an MS/MS experiment can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group as CO₂ (44 Da) or HCOOH (46 Da).

-

The provided product ion spectrum shows several fragment ions, indicating the breakdown of the parent ion upon collision-induced dissociation. The analysis of the mass differences between the precursor ion and the fragment ions can help to elucidate the fragmentation pathways and confirm the structure. For instance, a loss of 45 Da would correspond to the loss of the -COOH group.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides further structural confirmation through fragmentation analysis. The detailed protocols and interpreted data presented in this guide serve as a valuable resource for researchers working with this and related heterocyclic compounds.

References

- Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-437.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Liang, D., Lang, R., & Hofmann, T. (2021). Supporting Information for "Metabolism of 2,3,5-Trimethylpyrazine in Humans". Journal of Agricultural and Food Chemistry.

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

- Lang, R., & Hofmann, T. (2021).

- Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103-156.

-

University of Oregon. (n.d.). Typical C-13 NMR Chemical shifts. Retrieved from [Link]

-

Emory University. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

- Cole, R. B. (2010).

-

University of California, Davis. (n.d.). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

King's College London. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.

-

Chemistry LibreTexts. (2021, December 15). ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

UCLA. (n.d.). Carboxylic Acids. Retrieved from [Link]

-

University of Oregon. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

Sources

- 1. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. agilent.com [agilent.com]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 5,6-dimethylpyrazine-2-carboxylic Acid in Common Laboratory Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 5,6-dimethylpyrazine-2-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility is paramount for efficient process development, formulation, and biological studies. This document synthesizes theoretical principles with practical experimental methodologies to offer researchers, scientists, and drug development professionals a comprehensive resource. We will explore the physicochemical properties of the molecule, present its predicted solubility profile across a range of common laboratory solvents, and provide detailed protocols for empirical determination.

Introduction: The Significance of this compound and its Solubility

This compound belongs to the pyrazine class of heterocyclic compounds. The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. The presence of the carboxylic acid functionality and methyl groups on the pyrazine ring of this compound imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity, which collectively govern its solubility.

Solubility is a critical physicochemical parameter that influences a compound's bioavailability, dissolution rate, and ease of handling in a laboratory setting. In drug development, poor solubility can be a major hurdle, leading to challenging formulations and variable absorption. For synthetic chemists, knowledge of solubility is essential for reaction setup, purification, and crystallization. This guide aims to provide a detailed understanding of the factors governing the solubility of this compound and to equip the reader with the tools to predict and experimentally verify its solubility in various solvent systems.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [2][3][4] |

| Molecular Weight | 152.15 g/mol | [2][4][5] |

| Appearance | Light yellow to brown or gray powder/crystals | [2] |

| Predicted XlogP | 0.4 | [3] |

| Predicted pKa (acidic) | ~3.0 - 4.0 |

Note: The predicted pKa is an estimate based on the pKa of similar pyrazine carboxylic acids and benzoic acid. Experimental determination is recommended for precise values.

The structure of this compound features a polar pyrazine ring, a hydrogen-bond-donating and -accepting carboxylic acid group, and two lipophilic methyl groups. This amphiphilic nature suggests a nuanced solubility profile. The low predicted XlogP value of 0.4 indicates a relatively hydrophilic character.[3]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7][8] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The key intermolecular interactions that govern solubility are:

-

Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen atoms of the pyrazine ring). Solvents that can participate in hydrogen bonding (protic solvents) are therefore expected to be good solvents.[6][8]

-

Dipole-Dipole Interactions: Both the pyrazine ring and the carboxylic acid group have significant dipole moments. Polar solvents, both protic and aprotic, can engage in favorable dipole-dipole interactions with the solute.

-

Van der Waals Forces: These are weaker, non-specific interactions that are present between all molecules. While less dominant than hydrogen bonding and dipole-dipole interactions for this molecule, they contribute to the overall solvation process.

The interplay of these forces, along with the energy required to break the crystal lattice of the solid solute, determines the extent of solubility.

Illustrative Solubility Profile of this compound

Disclaimer: The following data is illustrative and intended for guidance. Experimental verification is essential for precise quantitative values.

| Solvent | Solvent Class | Predicted Solubility Range (g/L) | Rationale for Prediction |

| Water | Polar Protic | 10 - 50 | The carboxylic acid group and pyrazine nitrogens can form strong hydrogen bonds with water. The methyl groups may slightly decrease solubility compared to the unsubstituted analog. |

| Methanol | Polar Protic | 50 - 150 | Methanol is an excellent hydrogen bond donor and acceptor, leading to strong solute-solvent interactions. |

| Ethanol | Polar Protic | 30 - 100 | Similar to methanol, but the slightly larger alkyl chain reduces its polarity, resulting in slightly lower, but still good, solubility.[8] |

| Acetone | Polar Aprotic | 20 - 80 | Acetone's large dipole moment allows for effective solvation of the polar regions of the molecule. It can act as a hydrogen bond acceptor.[6] |

| Ethyl Acetate | Polar Aprotic | 5 - 20 | Less polar than acetone, offering moderate solvating power. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a very effective solvent for many polar organic molecules. |

| Dichloromethane (DCM) | Non-polar | 1 - 10 | The polarity is insufficient to effectively solvate the highly polar carboxylic acid group, leading to low solubility. |

| Chloroform | Non-polar | 1 - 10 | Similar to DCM, chloroform is not polar enough for significant dissolution. |

| Toluene | Non-polar | < 1 | The non-polar aromatic nature of toluene makes it a poor solvent for this polar molecule.[3] |

| Hexane | Non-polar | < 0.1 | As a non-polar alkane, hexane is a very poor solvent for this compound.[3] |

Intermolecular Interactions and Solubility: A Visual Representation

The following diagram illustrates the key intermolecular forces at play when this compound is dissolved in different classes of solvents.

Caption: Intermolecular interactions governing solubility.

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.[2]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram outlines the steps for the isothermal shake-flask solubility determination.

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology

-

Preparation: Prepare a series of standard solutions of this compound in a suitable solvent to construct a calibration curve for the analytical method (HPLC or UV-Vis).

-

Sample Preparation: To a series of sealed vials, add a known volume (e.g., 5 mL) of each test solvent. Add an excess amount of solid this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound.

-

Calculation: Use the calibration curve to calculate the concentration of the solute in the diluted sample. Back-calculate to determine the concentration in the original saturated solution, which represents the solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding its physicochemical properties and the fundamental principles of solubility, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. While the provided illustrative solubility data offers a useful starting point, it is imperative to perform experimental verification using robust methods like the isothermal shake-flask technique to obtain accurate and reliable quantitative data for any specific application. The methodologies and theoretical insights presented herein are intended to empower scientists in the pharmaceutical and chemical industries to effectively work with this important molecule.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Pyrazine-2-carboxylic acid - Solubility of Things. Solubility of Things.

- Solvent - Wikipedia. Wikipedia.

- This compound | 13515-06-5. Sigma-Aldrich.

- Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.

- This compound (C7H8N2O2). PubChemLite.

- 13515-06-5| Chemical Name : this compound | Pharmaffiliates. Pharmaffiliates.

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.

- Solubility of organic compounds (video). Khan Academy.

- This compound | 13515-06-5 | Benchchem. Benchchem.

- The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. (2022, October 25). PMC - NIH.

- Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.

- This compound. MySkinRecipes.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). (2012, September 11). Human Metabolome Database.

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound [myskinrecipes.com]

- 5. 3-AMINO-5,6-DIMETHYL-PYRAZINE-2-CARBOXYLIC ACID | 6294-71-9 [m.chemicalbook.com]

- 6. repositorio.unne.edu.ar [repositorio.unne.edu.ar]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 5,6-Dimethylpyrazine-2,3-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of substituted pyrazine carboxylic acids

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrazine Carboxylic Acids

Abstract

The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid group, this core structure gives rise to a class of compounds with a remarkable breadth of biological activities. The archetypal example, pyrazinamide, remains a first-line drug for treating tuberculosis, a testament to the scaffold's therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of substituted pyrazine carboxylic acids, with a primary focus on their antimycobacterial properties. We will dissect the mechanism of action, explore structure-activity relationships (SAR), and detail the experimental methodologies crucial for their evaluation. Furthermore, this guide will touch upon other emergent activities, including anticancer and antifungal applications, offering a comprehensive view for researchers and drug development professionals.

The Antimycobacterial Cornerstone: Pyrazinamide and its Mechanism

The journey into the biological activity of pyrazine carboxylic acids begins with pyrazinamide (PZA), a synthetic nicotinamide analog discovered in the 1930s and introduced as an anti-tuberculosis agent in 1952.[1][2] Its unique ability to kill semi-dormant, non-replicating mycobacteria residing in acidic environments within macrophages and inflamed tissues makes it an indispensable component of modern short-course tuberculosis therapy.[3][4]

The Prodrug Activation Cascade

A critical insight into PZA's function is its nature as a prodrug. It is inactive in its administered form and requires bioactivation within the mycobacterial cell.[5][6] This process is a classic example of targeted therapy, exploiting the unique enzymatic machinery of Mycobacterium tuberculosis (Mtb).

The activation pathway is as follows:

-

Uptake: PZA passively diffuses into the Mtb bacillus.

-

Conversion: Inside the cytoplasm, the mycobacterial enzyme pyrazinamidase (PncA) hydrolyzes the amide group of PZA to produce the active form, pyrazinoic acid (POA).[7]

-

Efflux and Protonation: POA is then effluxed from the cell into the acidic extracellular environment (pH ~5.5) characteristic of the tuberculous granuloma.[1] In this acidic milieu, POA is protonated.

-

Re-entry and Accumulation: The protonated, more lipophilic POA readily diffuses back into the neutral cytoplasm of the bacillus, where it deprotonates and becomes trapped, leading to intracellular accumulation.[1]

This elegant mechanism explains PZA's selective activity in acidic environments, a condition where other antitubercular drugs are less effective.[4] Loss-of-function mutations in the pncA gene, which encodes the PncA enzyme, are the primary cause of clinical resistance to PZA.[8][9]

Molecular Targets of Pyrazinoic Acid (POA)

Despite decades of clinical use, the precise molecular targets of POA have been a subject of intense research and debate. Several mechanisms have been proposed, and it is likely that POA disrupts multiple cellular processes.[4][5]

-

Disruption of Membrane Energetics: One of the earliest and most supported theories is that the accumulation of POA disrupts membrane potential and interferes with cellular energy production, particularly inhibiting membrane transport functions.[2] This is especially detrimental to semi-dormant bacilli that have lower baseline membrane potential.[2]

-

Inhibition of Coenzyme A (CoA) Synthesis: A more recent and compelling discovery identified the aspartate decarboxylase, PanD, as a key target of POA.[1][9] PanD is an essential enzyme in the biosynthesis of pantothenate and Coenzyme A. POA binds to PanD, triggering its degradation in an unusual mechanism that does not involve direct enzymatic inhibition but rather the destruction of the target protein.[1][8]

-

Inhibition of Fatty Acid Synthase I (FAS I): Some studies suggested that POA inhibits FAS I, an enzyme critical for the synthesis of the mycobacterial cell wall.[5][6] However, subsequent research has cast doubt on whether this is a direct inhibitory effect.[6][10]

-

Inhibition of Trans-translation: The ribosomal protein S1 (RpsA) was also proposed as a target, with POA thought to inhibit trans-translation, a rescue system for stalled ribosomes. However, more detailed experiments have largely discounted this as a primary mechanism.[1]

The multi-target nature of POA likely contributes to its potent sterilizing activity and its ability to kill persistent mycobacterial populations.[4]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is paramount for designing new, more potent analogs and overcoming resistance. SAR studies on pyrazine carboxylic acids have explored modifications at various positions of the pyrazine ring and the carboxylic acid moiety itself.

Modifications of the Pyrazine Ring

Substitutions on the pyrazine ring significantly influence the compound's lipophilicity, electronic properties, and interaction with biological targets.

-

Effect of Lipophilicity: Increased lipophilicity often correlates with enhanced antimycobacterial activity, likely by improving cell penetration. For instance, the introduction of a tert-butyl group at the C5 position and trifluoromethylphenyl amide moieties has been shown to increase both lipophilicity and activity against Mtb.[3][11] One study found that 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide exhibited a high activity (MIC = 3.13 µg/mL) against M. tuberculosis H37Rv.[12] Similarly, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed 72% inhibition against Mtb, corresponding with a very high calculated lipophilicity (log P = 6.85).[3][13]

-

Alkylamino Substitutions: Recent studies guided by the PanD target structure have shown that adding alkylamino groups at the C3 and C5 positions of POA can enhance potency by 5- to 10-fold compared to the parent compound.[8] This suggests that these positions are critical for interaction with the target enzyme.

-

Halogenation: The introduction of a chlorine atom at the C6 position has been shown to increase photosynthesis-inhibiting activity in certain anilide derivatives, suggesting its role in modulating electronic properties.[14] In several series of compounds, the combination of a C5-tert-butyl group and a C6-chloro substituent consistently resulted in highly active compounds.[12][15]

Modifications of the Carboxylic Acid Group

The carboxylic acid is essential for the activity of POA.[8] However, converting it into various prodrug forms, such as esters and amides, is a common strategy to improve pharmacokinetic properties.

-

Amides: Condensation of substituted pyrazine-2-carboxylic acids with various anilines has produced numerous amides with significant antimycobacterial and antifungal activities.[3][12] The nature of the substituent on the aniline ring is a key determinant of activity.

-

Esters: A series of pyrazinoic acid esters designed as "self-immolative" prodrugs of POA have been synthesized. The 4-acetoxybenzyl ester of pyrazinoic acid, for example, showed excellent activity against Mtb with MIC values as low as 0.25-0.5 µg/mL.[10][16][17]

-

Hydrazides and Thiosemicarbazides: While hydrazone-hydrazide derivatives of pyrazine-2-carboxylic acid were found to be less active than PZA, an N4-ethyl-N1-pyrazinoyl-thiosemicarbazide derivative showed the highest activity in its series against Mtb H37Rv.[18][19]

The following table summarizes the antimycobacterial activity of selected substituted pyrazine carboxylic acid derivatives.

| Compound Class | Substituents | Test Strain | Activity (MIC in µg/mL) | Reference |

| Pyrazinoic Acid Ester | 4-acetoxybenzyl ester | Mtb H37Ra | 0.25 - 0.5 | [10][17] |

| Pyrazinoic Acid Ester | 4-acetoxybenzyl ester | Mtb H37Rv | < 6.25 | [10][17] |

| N-Phenylpyrazine-2-carboxamide | 5-tert-Butyl, 6-Chloro, N-(3-trifluoromethylphenyl) | Mtb H37Rv | 3.13 | [12] |

| Pyrazinoyl-thiosemicarbazide | N4-ethyl | Mtb H37Rv | 16.87 (IC90) | [18] |

Broadening Horizons: Other Biological Activities

While the antimycobacterial effects are the most prominent, the pyrazine carboxylic acid scaffold is a privileged structure with a wide range of other biological activities.

-

Anticancer Activity: Pyrazine derivatives have garnered significant attention as potential anticancer agents.[20][21] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including prostate, lung, and breast cancer.[22] For example, a series of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives showed potent anticancer effects, with some compounds exhibiting IC50 values as low as 0.05 µM.[22] The mechanisms are diverse, with some derivatives acting as kinase inhibitors.[23]

-

Antifungal and Antialgal Activity: Several studies have reported the antifungal and photosynthesis-inhibiting activities of pyrazine carboxylic acid amides.[3][12] N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide was found to have the highest antifungal effect against Trichophyton mentagrophytes (MIC = 62.5 µmol/mL) in one study.[12]

-

Anti-inflammatory Activity: Certain pyrazolo[3,4-b]pyrazines, which are fused pyrazine ring systems, have demonstrated remarkable anti-inflammatory activity, comparable to the reference drug indomethacin.[24]

-

Neuroprotective Activity: Some imidazo[1,5-a]pyrazine derivatives have been synthesized as c-Src inhibitors for the potential treatment of acute ischemic stroke, demonstrating significant neuroprotective efficacy in vivo.[25]

Experimental Design and Protocols

The evaluation of substituted pyrazine carboxylic acids requires robust and reproducible experimental protocols. The choice of methodology is driven by the need to generate reliable data for SAR analysis and to mimic the physiological conditions relevant to the target disease.

General Synthesis of N-Aryl Pyrazine-2-Carboxamides

A common and effective method for synthesizing the amide derivatives discussed in this guide involves the condensation of an activated pyrazine carboxylic acid with a substituted aniline.

Causality: The conversion of the carboxylic acid to an acid chloride (using thionyl chloride or oxalyl chloride) is a critical step. The acid chloride is a highly reactive electrophile, facilitating an efficient nucleophilic acyl substitution reaction with the weakly nucleophilic aniline nitrogen. A base, such as pyridine or triethylamine, is often included to neutralize the HCl byproduct, driving the reaction to completion.

Protocol:

-

Acid Chloride Formation: To a solution of the desired substituted pyrazine-2-carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 2-4 hours or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

-

Amide Coupling: Dissolve the crude acid chloride in dry dichloromethane.

-

In a separate flask, dissolve the substituted aniline (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in dry dichloromethane.

-

Cool the aniline solution to 0 °C in an ice bath.

-

Slowly add the acid chloride solution dropwise to the cooled aniline solution with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl pyrazine-2-carboxamide.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

In Vitro Antimycobacterial Susceptibility Testing

Evaluating the antimycobacterial activity is the primary screen for this class of compounds. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method.

Causality and Self-Validation:

-

Acidic pH: Testing against Mtb is often performed at a slightly acidic pH (e.g., 6.0-6.8) to better mimic the in vivo environment where PZA is most active.[17] This is crucial for identifying compounds that share PZA's mechanism.

-

Controls: A self-validating protocol must include a positive control (a known active drug like PZA or rifampicin), a negative control (vehicle, typically DMSO), and a sterile control (media only). These controls ensure that the assay is performing correctly and that any observed inhibition is due to the compound, not the solvent or contamination.

-

Resazurin Indicator: Alamar Blue (resazurin) acts as a cell viability indicator. Metabolically active (living) bacteria reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. This colorimetric/fluorometric change provides a quantitative measure of bacterial growth inhibition.

Protocol:

-

Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in 7H9 broth in a 96-well microplate to achieve the desired final concentration range.

-

Inoculation: Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0 and dilute it to achieve a final inoculum of approximately 5 x 10⁴ CFU/well. Add the inoculum to each well containing the test compounds.

-

Incubation: Seal the plates and incubate at 37 °C for 5-7 days.

-

Assay Readout: After incubation, add a freshly prepared solution of Alamar Blue and a surfactant like Tween 80 to each well.

-

Incubate for another 24 hours.

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest compound concentration that prevents the color change from blue to pink. Alternatively, measure fluorescence or absorbance using a plate reader.

-

The MIC is defined as the concentration of the compound that inhibits bacterial growth by ≥90% compared to the drug-free control.

Conclusion and Future Perspectives

Substituted pyrazine carboxylic acids represent a versatile and enduringly important class of bioactive molecules. Anchored by the clinical success of pyrazinamide, research continues to uncover the full potential of this scaffold. The elucidation of POA's mechanism of action, particularly its effect on PanD, has opened new avenues for rational, structure-based drug design to create analogs that are not only more potent but may also circumvent existing resistance mechanisms.[8][9]

Future efforts should focus on:

-

Expanding Chemical Diversity: Synthesizing novel derivatives with diverse substitutions to probe a wider range of biological targets.

-

Mechanism Deconvolution: For non-mycobacterial activities like anticancer effects, identifying the specific molecular targets and pathways is crucial for further development.

-

Improving Pharmacokinetics: Optimizing drug-like properties (solubility, metabolic stability, oral bioavailability) to translate potent in vitro hits into effective in vivo candidates.

The rich chemistry and diverse biological profile of substituted pyrazine carboxylic acids ensure that they will remain a fertile ground for discovery in the fields of infectious disease, oncology, and beyond.

References

-

Title: Pyrazinamide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid Source: Journal of Antimicrobial Chemotherapy URL: [Link]

-

Title: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity Source: Molecules URL: [Link]

-

Title: Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Mechanisms of Pyrazinamide Action and Resistance Source: Journal of Medical Microbiology URL: [Link]

-

Title: Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

-

Title: Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives Source: PubMed URL: [Link]

-

Title: What is the mechanism of Pyrazinamide? Source: Patsnap Synapse URL: [Link]

-

Title: What is the mechanism of action (MOA) of Pyrazinamide? Source: Dr.Oracle URL: [Link]

-

Title: Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives Source: PubMed URL: [Link]

-

Title: Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides Source: PubMed URL: [Link]

-

Title: Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives Source: American Chemical Society URL: [Link]

-

Title: Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) Source: Bentham Science Publishers URL: [Link]

-

Title: Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL: [Link]

-

Title: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity Source: ResearchGate URL: [Link]

-

Title: Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Synthesis and biological evaluation of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives as anticancer agents Source: Taylor & Francis Online URL: [Link]

-

Title: Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines Source: Molecules URL: [Link]

-

Title: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity Source: MDPI URL: [Link]

-

Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: Molecules URL: [Link]

-

Title: Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies Source: Sygnature Discovery URL: [Link]

-

Title: Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis Source: Pharmaceutical Biology URL: [Link]

-

Title: Synthesis and Photosynthesis‐Inhibiting Activity of Some Anilides of Substituted Pyrazine‐2‐carboxylic Acids. Source: Semantic Scholar URL: [Link]

-

Title: Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity Source: Semantic Scholar URL: [Link]

-

Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]

-

Title: Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies Source: David Discovers Drug Discovery URL: [Link]

-

Title: Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke Source: PubMed URL: [Link]

-

Title: Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents Source: PubMed URL: [Link]

-

Title: Synthesis of substituted pyrazines from N-allyl malonamides Source: RSC Advances URL: [Link]

-

Title: Pyrazine derivatives: a patent review (June 2012 - present) Source: Expert Opinion on Therapeutic Patents URL: [Link]

-

Title: Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation Source: Molecules URL: [Link]

Sources

- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 2. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Synthesis and Photosynthesis‐Inhibiting Activity of Some Anilides of Substituted Pyrazine‐2‐carboxylic Acids. | Semantic Scholar [semanticscholar.org]

- 15. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mc.minia.edu.eg [mc.minia.edu.eg]

- 19. Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Pyrazine derivatives: a patent review (June 2012 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Dimethylpyrazine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are widely distributed in nature and are known for their diverse biological activities.[1] Among them, dimethylpyrazine (DMP) isomers and their derivatives have garnered significant attention in the pharmaceutical industry for their therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the current understanding of the therapeutic applications of dimethylpyrazine compounds, with a focus on their mechanisms of action, and provides standardized protocols for their investigation.

Anticancer Applications of Dimethylpyrazine Compounds

Emerging research has highlighted the promising anticancer properties of dimethylpyrazine compounds, particularly 2,5-dimethylpyrazine and tetramethylpyrazine (TMP), also known as ligustrazine.[2][4] These compounds have been shown to inhibit the proliferation of cancer cells, induce programmed cell death (apoptosis), and suppress the formation of new blood vessels (angiogenesis) that tumors require for growth.[2][5]

Mechanistic Insights into Anticancer Activity